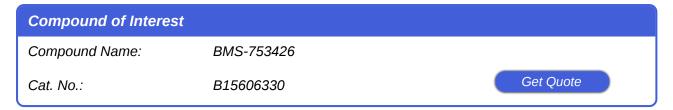


Application Notes and Protocols for BMS-753426 Dosage and Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **BMS-753426**, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2), in mouse models of inflammation. The following sections include quantitative data on dosage and efficacy, detailed experimental procedures, and diagrams of the relevant signaling pathway and experimental workflows.

Overview of BMS-753426

BMS-753426 is a small molecule inhibitor that selectively targets CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), BMS-753426 effectively reduces the influx of inflammatory cells.[1] Due to its high oral bioavailability, it is a valuable tool for studying the role of the CCL2-CCR2 axis in various disease models in mice.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-753426** administration and efficacy in hCCR2 knock-in (KI) mice.

Table 1: Dosage and Efficacy of BMS-753426 in a Thioglycollate-Induced Peritonitis Model



Dosage (mg/kg, oral)	Dosing Regimen	Inhibition of Monocyte/Macroph age Influx (%)	Corresponding Plasma Concentration- Based Receptor Occupancy (%)
1	Twice Daily	28	51
25	Twice Daily	74	91
100	Twice Daily	78	98
Data from a study in			

Data from a study in

hCCR2 knock-in mice

48 hours after

thioglycollate

administration.[1]

Table 2: Dosage and Efficacy of **BMS-753426** in an Experimental Autoimmune Encephalomyelitis (EAE) Model

Dosage (mg/kg, oral)	Dosing Regimen	Reduction in Clinical Score AUC (%)
25	Twice Daily	49 (p < 0.05)

AUC: Area Under the Curve.

Dosing was initiated on day 1

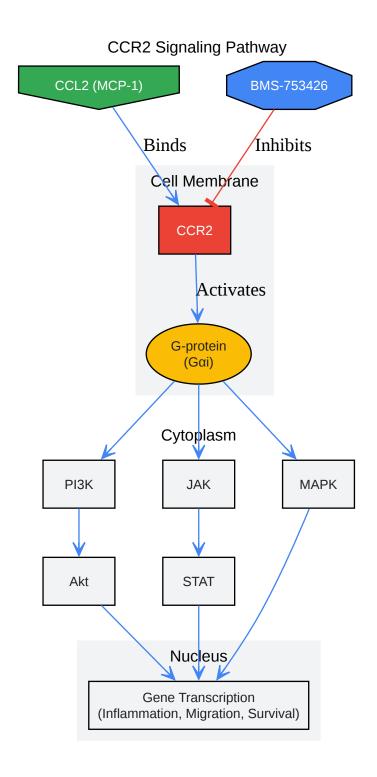
of the EAE model in hCCR2

knock-in mice.[1]

Signaling Pathway

BMS-753426 acts by antagonizing the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of CCL2 to CCR2 normally triggers a cascade of downstream signaling events that promote cell migration, survival, and proliferation. **BMS-753426** blocks these downstream effects.





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Caption: The CCL2/CCR2 signaling cascade and its inhibition by BMS-753426.



Experimental Protocols Preparation and Administration of BMS-753426

Note: The specific vehicle for oral administration of **BMS-753426** was not detailed in the primary literature. The following is a standard, well-tolerated vehicle for oral gavage of small molecule inhibitors in mice. Researchers should perform a pilot study to assess the tolerability of the vehicle alone.

Materials:

- BMS-753424 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)

Procedure:

- Vehicle Preparation:
 - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
 - For mice with potential sensitivities (e.g., certain immunodeficient strains), a lower percentage of DMSO (e.g., 2%) can be used, with the volume adjusted with saline.



BMS-753426 Formulation:

- Calculate the required amount of BMS-753426 based on the desired dose (e.g., 1, 25, or 100 mg/kg) and the number of mice to be treated. Assume a standard administration volume of 10 ml/kg body weight.
- Weigh the BMS-753426 powder and place it in a sterile microcentrifuge tube.
- Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved.
- Add the PEG300 and Tween-80 and vortex thoroughly.
- Finally, add the sterile saline and vortex until a clear and homogenous solution or a uniform suspension is formed.
- Oral Administration (Gavage):
 - Accurately weigh each mouse to determine the precise volume of the BMS-753426 formulation to be administered.
 - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
 - Insert the gavage needle gently into the esophagus and deliver the formulation directly into the stomach.
 - Monitor the mouse briefly after administration to ensure there are no signs of distress.

Thioglycollate-Induced Peritonitis Model

This model is used to assess the effect of **BMS-753426** on monocyte/macrophage infiltration in response to a sterile inflammatory stimulus.



Thioglycollate-Induced Peritonitis Workflow

Preparation Prepare 3% sterile Prepare BMS-753426 thioglycollate solution formulation Induction & Treatment Inject thioglycollate (i.p.) into hCCR2 KI mice Treatment start Administer BMS-753426 (oral gavage, BID) Continue treatment Analysis (48h post-injection) Perform peritoneal lavage Collect and count peritoneal cells Analyze monocyte/macrophage population by flow cytometry

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Caption: Workflow for the thioglycollate-induced peritonitis model.



Protocol:

- · Induction of Peritonitis:
 - Inject 1 ml of sterile 3% thioglycollate broth intraperitoneally (i.p.) into hCCR2 knock-in mice.
- Treatment:
 - Administer BMS-753426 orally at the desired dose (1, 25, or 100 mg/kg) twice daily (BID).
 The first dose can be given shortly after the thioglycollate injection.
 - A vehicle control group should be included, receiving the same volume of the vehicle solution on the same schedule.
- · Cell Collection and Analysis:
 - At 48 hours post-thioglycollate injection, euthanize the mice.
 - Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
 - Collect the peritoneal cells by centrifugation.
 - Count the total number of cells and analyze the monocyte/macrophage population using flow cytometry with specific cell surface markers (e.g., CD11b, F4/80).

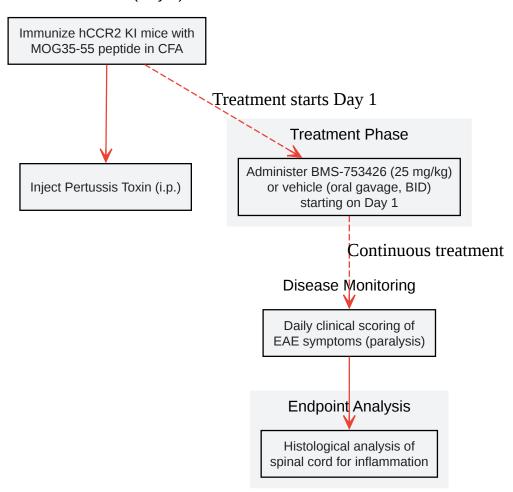
Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis, characterized by T-cell mediated autoimmune inflammation in the central nervous system.



Experimental Autoimmune Encephalomyelitis (EAE) Workflow

EAE Induction (Day 0)



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Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Protocol:

• EAE Induction:



- On day 0, immunize hCCR2 knock-in mice subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).
- On days 0 and 2, administer pertussis toxin intraperitoneally.
- Treatment:
 - Beginning on day 1, administer BMS-753426 (25 mg/kg) or vehicle orally, twice daily.
- Clinical Assessment:
 - Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record the clinical scores.
- Endpoint Analysis:
 - At the end of the study (e.g., day 22), euthanize the mice.
 - Perfuse the animals and collect the spinal cords for histological analysis to assess the degree of inflammatory cell infiltration and demyelination.

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